1-[1-(4-Bromo-1-methylpyrazole-3-carbonyl)azetidin-3-yl]-3-methylurea
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Overview
Description
1-[1-(4-Bromo-1-methylpyrazole-3-carbonyl)azetidin-3-yl]-3-methylurea is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrazole ring, an azetidine ring, and a urea moiety, making it an interesting subject for chemical synthesis and reactivity studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Bromo-1-methylpyrazole-3-carbonyl)azetidin-3-yl]-3-methylurea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 4-Bromo-1-methylpyrazole: This can be achieved by reacting 4-bromopyrazole with a methylating agent.
Synthesis of Azetidine Derivative: The azetidine ring can be introduced through a cyclization reaction involving appropriate precursors.
Coupling Reaction: The final step involves coupling the 4-bromo-1-methylpyrazole derivative with the azetidine derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-Bromo-1-methylpyrazole-3-carbonyl)azetidin-3-yl]-3-methylurea can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of its functional groups.
Coupling Reactions: The pyrazole ring can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-[1-(4-Bromo-1-methylpyrazole-3-carbonyl)azetidin-3-yl]-3-methylurea has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-[1-(4-Bromo-1-methylpyrazole-3-carbonyl)azetidin-3-yl]-3-methylurea exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. For example, the pyrazole ring may interact with enzymes or receptors, modulating their activity and resulting in biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methylpyrazole: A precursor in the synthesis of the target compound, used in various organic synthesis applications.
3-Bromo-1-methylpyrazole: Another brominated pyrazole derivative with similar reactivity.
Uniqueness
1-[1-(4-Bromo-1-methylpyrazole-3-carbonyl)azetidin-3-yl]-3-methylurea is unique due to its combination of a pyrazole ring, an azetidine ring, and a urea moiety
Properties
IUPAC Name |
1-[1-(4-bromo-1-methylpyrazole-3-carbonyl)azetidin-3-yl]-3-methylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN5O2/c1-12-10(18)13-6-3-16(4-6)9(17)8-7(11)5-15(2)14-8/h5-6H,3-4H2,1-2H3,(H2,12,13,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIKXVSTRLURMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1CN(C1)C(=O)C2=NN(C=C2Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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